
1,3-Di(propan-2-yl)urea,sulfur trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Pigment Blue 56, also known by its chemical name 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Blue 56 involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes the condensation of 3-methylaniline with benzaldehyde derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Blue 56 is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and color properties .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Pigment Blue 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the color properties of the pigment.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original pigment, each with unique color and stability properties. These derivatives can be used in different applications depending on their specific characteristics .
Applications De Recherche Scientifique
C.I. Pigment Blue 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism by which C.I. Pigment Blue 56 exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to interact with various substrates, providing color and stability to the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to C.I. Pigment Blue 56 include:
C.I. Pigment Blue 15: Known for its use in printing inks and paints.
C.I. Pigment Blue 60: Used in high-performance coatings and plastics.
Uniqueness
C.I. Pigment Blue 56 is unique due to its specific chemical structure, which provides distinct color properties and stability. Unlike other blue pigments, it offers a combination of vibrant color, chemical stability, and versatility in various applications .
Propriétés
Formule moléculaire |
C40H35N3O3S |
|---|---|
Poids moléculaire |
637.8 g/mol |
Nom IUPAC |
4-[[4-[bis[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41-42H,1-3H3,(H,44,45,46) |
Clé InChI |
TXAUDDRTMUBUAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)O)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
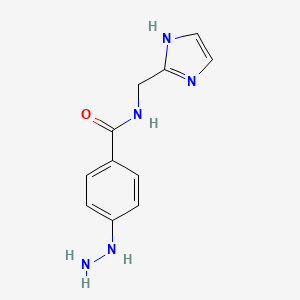
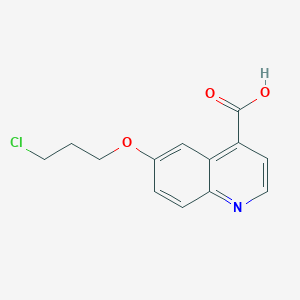
![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)

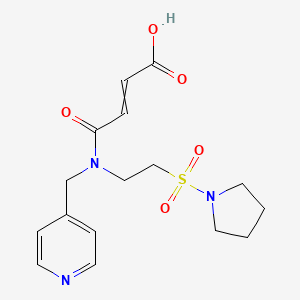
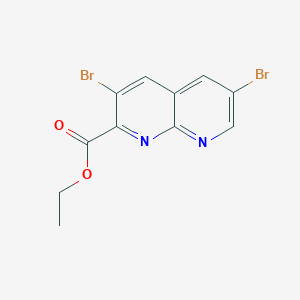
![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
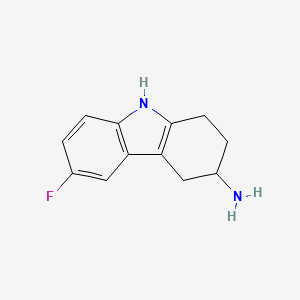
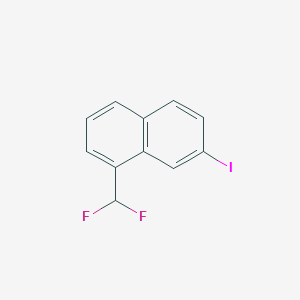

![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)
